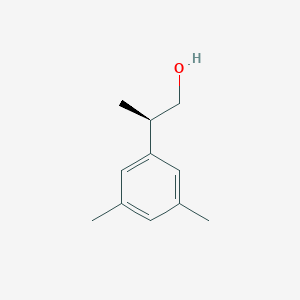

(2R)-2-(3,5-Dimethylphenyl)propan-1-ol

Description

Properties

IUPAC Name |

(2R)-2-(3,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-8-4-9(2)6-11(5-8)10(3)7-12/h4-6,10,12H,7H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQDHGWONHXSQQB-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1)[C@@H](C)CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Grignard Reaction: One common method to synthesize (2R)-2-(3,5-Dimethylphenyl)propan-1-ol involves the Grignard reaction. This process starts with the preparation of a Grignard reagent by reacting 3,5-dimethylbromobenzene with magnesium in anhydrous ether. The resulting Grignard reagent is then reacted with propanal to yield the desired alcohol.

Reduction of Ketones: Another method involves the reduction of the corresponding ketone, (2R)-2-(3,5-Dimethylphenyl)propan-1-one, using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol typically involves large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol can undergo oxidation reactions to form the corresponding ketone, (2R)-2-(3,5-Dimethylphenyl)propan-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in (2R)-2-(3,5-Dimethylphenyl)propan-1-ol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in sulfuric acid, pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine, phosphorus tribromide in tetrahydrofuran.

Major Products:

Oxidation: (2R)-2-(3,5-Dimethylphenyl)propan-1-one.

Reduction: (2R)-2-(3,5-Dimethylphenyl)propane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry:

Synthesis of Chiral Ligands: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol is used as a building block in the synthesis of chiral ligands for asymmetric catalysis.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

Pharmaceuticals: The compound is investigated for its potential use in the synthesis of pharmaceutical agents, particularly those requiring chiral purity.

Biochemical Studies: It is used in studies involving enzyme-catalyzed reactions and stereoselective transformations.

Industry:

Fragrance Industry: (2R)-2-(3,5-Dimethylphenyl)propan-1-ol is used as a precursor in the synthesis of fragrance compounds.

Polymer Industry: It is utilized in the production of chiral polymers and materials with specific optical properties.

Mechanism of Action

The mechanism of action of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol depends on its application. In asymmetric catalysis, it acts as a chiral ligand, coordinating with metal centers to induce chirality in the resulting products. In biochemical applications, it may interact with enzymes or receptors, influencing their activity through stereospecific binding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other propanol derivatives, such as 3-(Diethylamino)-2,2-dimethyl-propan-1-ol (). Key differences include:

- Aromatic vs. Aliphatic Substituents: The 3,5-dimethylphenyl group in the target compound introduces aromaticity and steric bulk, unlike the aliphatic diethylamino and 2,2-dimethyl groups in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol.

- Chirality: The (2R)-configuration differentiates it from non-chiral analogs like the compound in .

Physicochemical Properties

However, inferences can be drawn from 3-(Diethylamino)-2,2-dimethyl-propan-1-ol ():

Key Observations :

Stability and Reactivity

- Hydroxyl Group Reactivity : Both compounds undergo typical alcohol reactions (e.g., esterification, oxidation), but the aryl group in the target compound may stabilize intermediates via resonance.

- Chirality Effects : The (2R)-configuration may influence stereoselective reactions, such as asymmetric catalysis or enantioselective binding in biological systems.

Q & A

Q. What are the established synthetic routes for (2R)-2-(3,5-Dimethylphenyl)propan-1-ol, and how can reaction conditions be optimized for high enantiomeric purity?

- Methodological Answer : The synthesis typically begins with 3,5-dimethylbenzaldehyde as a precursor. Key steps include asymmetric reduction of a ketone intermediate using chiral catalysts (e.g., Corey-Bakshi-Shibata) to achieve the (R)-configuration. Reaction conditions (temperature, solvent polarity, catalyst loading) significantly impact enantiomeric excess (ee). For optimization:

- Use chiral HPLC to monitor ee during synthesis .

- Employ continuous flow reactors to enhance reproducibility and yield, as demonstrated in analogous propanol syntheses .

Table 1 : Comparison of Synthesis Methods

| Method | Catalyst | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | CBS Catalyst | THF | 92 | 78 | |

| Continuous Flow | Pd/C | Ethanol | 95 | 85 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural and stereochemical properties of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl groups at 3,5-positions on the phenyl ring) .

- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- X-ray Crystallography : Confirms absolute configuration; requires single crystals grown via slow evaporation in ethanol/water mixtures .

Q. What strategies can be employed to address solubility challenges during experimental work with (2R)-2-(3,5-Dimethylphenyl)propan-1-ol?

- Methodological Answer :

- Salt Formation : Convert to hydrochloride salt for improved aqueous solubility (e.g., 2-amino-propanol derivatives) .

- Co-solvent Systems : Use DMSO:water (1:4 v/v) or ethanol:buffer mixtures to enhance solubility in biological assays .

- Surfactant Stabilization : Add Tween-80 (0.1% w/v) to prevent aggregation in in vitro studies .

Advanced Research Questions

Q. How can researchers investigate the enantiomer-specific biological activity of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol using in vitro assays?

- Methodological Answer :

- Enzyme Inhibition Assays : Compare (R)- and (S)-enantiomers against targets like cytochrome P450 isoforms using fluorogenic substrates. Measure IC values with kinetic fluorescence .

- Molecular Docking : Use Discovery Studio or AutoDock Vina to model enantiomer binding to active sites. Validate with mutagenesis studies (e.g., alanine scanning) .

Table 2 : Enantiomer-Specific Activity Data

| Target | (R)-enantiomer IC (µM) | (S)-enantiomer IC (µM) | Selectivity Ratio |

|---|---|---|---|

| CYP3A4 | 12.3 | 45.6 | 3.7 |

| Carboxylesterase | 8.9 | 9.1 | 1.02 |

Q. What methodological approaches are recommended for resolving contradictory data regarding the compound's stability under different pH conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf-life .

- Controlled Replication : Address variability by standardizing sample preparation (e.g., inert atmosphere, <4°C storage to minimize organic degradation) .

- Orthogonal Analytics : Cross-validate stability results using NMR (structural integrity) and DSC (thermal behavior) .

Q. What computational modeling techniques are suitable for studying the molecular interactions of (2R)-2-(3,5-Dimethylphenyl)propan-1-ol with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., GROMACS) to assess binding stability. Analyze hydrogen-bonding networks with the 3,5-dimethylphenyl group .

- QM/MM Calculations : Combine quantum mechanics (for ligand electronic properties) and molecular mechanics (for protein flexibility) to study enantiomer-specific interactions .

- Pharmacophore Modeling : Identify critical functional groups (e.g., hydroxyl, dimethylphenyl) using Schrödinger’s Phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.